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Compound of Interest

Compound Name: 1,3-Dimethylorotic acid

CAS No.: 4116-38-5

Cat. No.: B177360

Get Quote

Abstract
1,3-Dimethylorotic acid (1,3-DMOA) represents a critical pyrimidine scaffold in medicinal

chemistry, serving as a precursor for theophylline analogs and a degradation marker in caffeine

metabolism studies. Unlike its parent compound, orotic acid, the N-methylated derivative

exhibits distinct lipophilicity and solubility profiles that complicate standard aqueous extraction

and detection. This guide provides a validated workflow for the synthesis, purification, and

analytical characterization of 1,3-DMOA, designed to ensure high-purity isolation for

downstream biological assays.

Module 1: Synthetic Protocol (Methylation Strategy)
Rationale & Mechanism
Direct methylation of orotic acid requires careful control of pH to ensure deprotonation of the

and

positions without decarboxylating the sensitive C4-carboxyl group. We utilize Dimethyl Sulfate
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(DMS) in an alkaline aqueous medium. While Methyl Iodide (MeI) is an alternative, DMS offers
superior solubility in the aqueous phase required to solubilize the orotic acid salt.

Safety Alert: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. All

operations must occur in a functioning fume hood using butyl rubber gloves.

Step-by-Step Synthesis
Reagents:

Orotic Acid Monohydrate (CAS: 50887-69-9)[1]

Sodium Hydroxide (NaOH), 2M aqueous solution

Dimethyl Sulfate (DMS) (CAS: 77-78-1)[1]

Hydrochloric Acid (HCl), 6M

Protocol:

Dissolution: In a 250 mL three-neck round-bottom flask equipped with a thermometer and

dropping funnel, dissolve 10.0 g (57 mmol) of orotic acid in 60 mL of 2M NaOH. The solution

should be clear and slightly yellow.

Temperature Control: Cool the reaction mixture to 15–20°C using an ice-water bath. Critical:

Higher temperatures during addition can lead to esterification of the carboxyl group or

hydrolysis of the DMS.

Alkylation: Add 12 mL (126 mmol, 2.2 eq) of Dimethyl Sulfate dropwise over 45 minutes.

Maintain internal temperature below 25°C.

Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at

room temperature (25°C) for 2 hours.

Workup:

Cool the mixture back to 4°C.

Slowly acidify with 6M HCl to pH 1.5. A white precipitate (1,3-DMOA) will form immediately.
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Stir the slurry for 30 minutes to ensure complete precipitation.

Isolation: Filter the solid via vacuum filtration. Wash the cake with 2 x 20 mL of ice-cold water

to remove inorganic salts.
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Figure 1: Synthetic workflow for the N,N-dimethylation of orotic acid.

Module 2: Purification & Physicochemical Profiling
Crude 1,3-DMOA often contains traces of monomethylated byproducts. Recrystallization is

mandatory for biological grade (>98%) material.

Recrystallization Protocol[1]
Solvent System: Water/Ethanol (90:10).

Suspend the crude solid in minimal boiling water (~10 mL/g).

Add ethanol dropwise until the solution clarifies.

Allow to cool slowly to room temperature, then to 4°C overnight.

Yield Expectation: 65–75%.

Characterization:

Melting Point: 150–153°C (Lit. value).

Solubility: ~15 mg/mL in water at 25°C; highly soluble in DMSO.

Physicochemical Data Table[1][2][3][4][5][6]
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Property Value Method/Notes

Molecular Weight 184.15 g/mol Calculated

Appearance White crystalline powder Visual

pKa (Acid) 2.5 ± 0.2
Potentiometric Titration

(Carboxyl)

LogP -0.65
HPLC Estimation (More

lipophilic than Orotic Acid)

UV Max 278 nm In 0.1% H3PO4

Module 3: Analytical Validation (HPLC-UV)
To quantify 1,3-DMOA in synthetic mixtures or biological matrices, use the following reverse-

phase method. The acidic mobile phase is non-negotiable to suppress the ionization of the

carboxylic acid, preventing peak tailing.

Chromatographic Conditions
Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 4.6 x 150 mm.

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

Mobile Phase B: Acetonitrile (HPLC Grade).

Flow Rate: 1.0 mL/min.

Detection: UV @ 278 nm.

Temperature: 30°C.

Gradient Profile
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Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 95 5 Equilibration

2.0 95 5 Injection

10.0 60 40 Linear Gradient

12.0 95 5 Re-equilibration
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Figure 2: Troubleshooting logic for 1,3-DMOA HPLC analysis. Note that pH control is the

primary factor for peak symmetry.

Module 4: Structural Confirmation (NMR)[7]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b177360/docs?utm_src=pdf-body-img#application-note-experimental-design-for-1-3-dimethylorotic-acid-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177360?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Verify the structure using 1H NMR in DMSO-d6. The absence of broad NH signals (present in

orotic acid at >10 ppm) confirms successful methylation.

Solvent: DMSO-d6

Key Signals:

3.20 ppm (s, 3H): N3-Methyl

3.45 ppm (s, 3H): N1-Methyl

6.35 ppm (s, 1H): C5-H (Alkene proton)

13.5 ppm (br s, 1H): -COOH
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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